molecular formula C11H10O B14276227 (2-Methylidenecyclopropyl)(phenyl)methanone CAS No. 130012-70-3

(2-Methylidenecyclopropyl)(phenyl)methanone

Cat. No.: B14276227
CAS No.: 130012-70-3
M. Wt: 158.20 g/mol
InChI Key: OAUBVSQCIMRWMP-UHFFFAOYSA-N
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Description

(2-Methylidenecyclopropyl)(phenyl)methanone is an organic compound characterized by a cyclopropyl ring substituted with a methylidene group and a phenyl group attached to a methanone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylidenecyclopropyl)(phenyl)methanone typically involves the reaction of cyclopropyl ketones with phenyl-substituted reagents under specific conditions. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with cyclopropyl ketones to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Methylidenecyclopropyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

(2-Methylidenecyclopropyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Methylidenecyclopropyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2-Methylphenyl)phenylmethanone: Similar structure but lacks the cyclopropyl ring.

    (2-Hydroxyphenyl)phenylmethanone: Contains a hydroxyl group instead of a methylidene group.

    Phenylacetone: A simpler structure with a phenyl group attached to a ketone.

Uniqueness

(2-Methylidenecyclopropyl)(phenyl)methanone is unique due to the presence of the cyclopropyl ring and the methylidene group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

130012-70-3

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

(2-methylidenecyclopropyl)-phenylmethanone

InChI

InChI=1S/C11H10O/c1-8-7-10(8)11(12)9-5-3-2-4-6-9/h2-6,10H,1,7H2

InChI Key

OAUBVSQCIMRWMP-UHFFFAOYSA-N

Canonical SMILES

C=C1CC1C(=O)C2=CC=CC=C2

Origin of Product

United States

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